molecular formula C10H9ClF3NO B6602371 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 77485-81-5

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6602371
CAS No.: 77485-81-5
M. Wt: 251.63 g/mol
InChI Key: QUKFWAXIKVYCKS-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-methyl-6-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted acetamides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.

    Reduction: Reduction of the acetamide moiety can yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted acetamides.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, leading to modulation of their activities. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

    2-Chloro-N-(2-methylphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6-3-2-4-7(10(12,13)14)9(6)15-8(16)5-11/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKFWAXIKVYCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539126
Record name 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77485-81-5
Record name 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.02 g (7.06 mmol) of 2'-(chloromethyl)-6'-(trifluoromethyl)-2-chloroacetanilide and 1.0 ml (7.2 mmol) of triethylamine in 60 ml of ethyl acetate was shaken with 79.8 mg of 10% Pd/C under an initial H2 pressure of 50 psi. After 19 hr., the mixture was filtered and evaporated to give 1.57 g of 2'-methyl-6'-(trifluoromethyl)-2-chloroacetanilide assaying 94.2% (yield 83.3%) and contaminated with 1.3% of overreduced product.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
79.8 mg
Type
catalyst
Reaction Step One

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